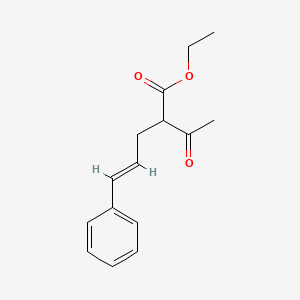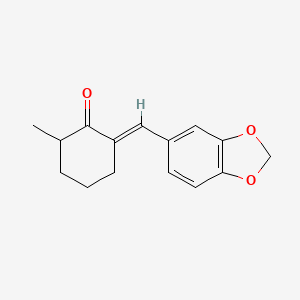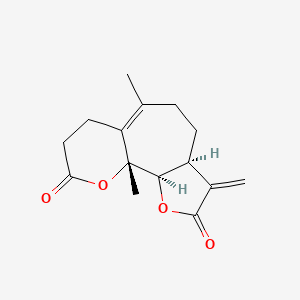
Acid Yellow 220
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acid Yellow 220, also known as Acid Yellow R, is an organic compound primarily used as a dye. It is a yellow powder with high solubility in water and low solubility in organic solvents. This compound is known for its stability, strong light, and thermal stability. This compound is widely used in the food and beverage industry, cosmetics, pharmaceuticals, and textile dyeing .
作用機序
Target of Action
It is widely used as a dye, suggesting that its targets could be various types of fibers such as wool, silk, and nylon .
Result of Action
The primary result of Acid Yellow 220’s action is the imparting of color to various types of fibers. It is known for its excellent leveling and stripping properties, making it widely used for dyeing and printing wool, silk, and nylon .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has good solubility in water but lower solubility in organic solvents . It also has good stability with respect to light and heat .
生化学分析
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of the compound can vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and can potentially affect its localization or accumulation .
Subcellular Localization
It is known that the compound can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Acid Yellow 220 is typically synthesized through a reaction involving sulfanilic acid and formaldehyde. The specific synthetic routes and reaction conditions are often proprietary and not publicly disclosed. the general process involves the formation of a diazonium salt from sulfanilic acid, which then reacts with formaldehyde to produce the dye . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
化学反応の分析
Acid Yellow 220 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: this compound can be reduced to its corresponding amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
科学的研究の応用
Acid Yellow 220 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is used in staining procedures to visualize biological specimens.
Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.
Industry: It is employed in the textile industry for dyeing wool, silk, and polyamide fibers.
類似化合物との比較
Acid Yellow 220 can be compared with other similar compounds such as:
Acid Yellow 23:
Acid Yellow 38: This compound is used in textile dyeing and has similar properties to this compound.
特性
CAS番号 |
70851-34-2 |
|---|---|
分子式 |
C46H32Cl2CoN8O14S2.4Na C46H32Cl2CoN8Na4O14S2 |
分子量 |
1206.7 g/mol |
IUPAC名 |
tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+) |
InChI |
InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;; |
InChIキー |
LVSJPUNUJNHSOQ-YDEBHIOOSA-H |
SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co] |
異性体SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
Key on ui other cas no. |
70851-34-2 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-1,3-diazinane](/img/structure/B1659959.png)
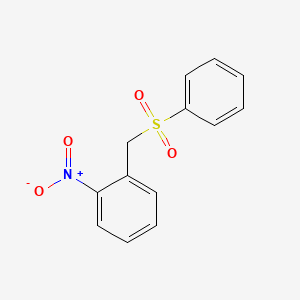
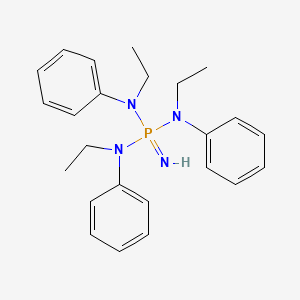
![[2-Methyl-5-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B1659963.png)
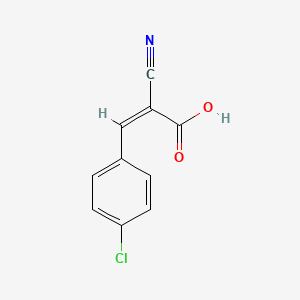
![tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate](/img/structure/B1659967.png)
![2-Chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide](/img/structure/B1659969.png)

![Ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetamido]benzoate](/img/structure/B1659974.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B1659976.png)
